molecular formula C6H5O7K3·H2O<br>K3C6H5O7<br>C6H5K3O7 B1195846 Potassium citrate CAS No. 866-84-2

Potassium citrate

Cat. No. B1195846
CAS RN: 866-84-2
M. Wt: 306.39 g/mol
InChI Key: QEEAPRPFLLJWCF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093408B2

Procedure details

Effervescent Tablets and Granules were prepared using standards techniques known to persons skilled in the art. For Example: From one 20 mg duloxetine capsule, granules were emptied into mortar and pestle to prepare fine powder. A homogeneous mixture of effervescent duloxetine powder was obtained by diluting the above powdered duloxetine with about 958 mg sodium bicarbonate USP, about 832 mg citric acid USP and about 312 mg potassium carbonate USP. This powder reacted with the 60 ml water to create effervescence resulting in a bubbling solution of duloxetine with sodium citrate and potassium citrate as principal antacids
[Compound]
Name
one
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
832 mg
Type
reactant
Reaction Step Four
Quantity
312 mg
Type
reactant
Reaction Step Four
Quantity
958 mg
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[C:22]([OH:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([OH:32])=[O:31])([C:26]([OH:28])=[O:27])[OH:25].C(=O)([O-])[O-].[K+:39].[K+].O.C(=O)(O)[O-].[Na+:46]>>[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[C:22]([O-:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([O-:32])=[O:31])([C:26]([O-:28])=[O:27])[OH:25].[Na+:46].[Na+:46].[Na+:46].[C:22]([O-:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([O-:32])=[O:31])([C:26]([O-:28])=[O:27])[OH:25].[K+:39].[K+:39].[K+:39] |f:2.3.4,6.7,9.10.11.12,13.14.15.16|

Inputs

Step One
Name
one
Quantity
20 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Name
Quantity
832 mg
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
312 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
958 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Effervescent Tablets and Granules were prepared
CUSTOM
Type
CUSTOM
Details
to prepare fine powder
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093408B2

Procedure details

Effervescent Tablets and Granules were prepared using standards techniques known to persons skilled in the art. For Example: From one 20 mg duloxetine capsule, granules were emptied into mortar and pestle to prepare fine powder. A homogeneous mixture of effervescent duloxetine powder was obtained by diluting the above powdered duloxetine with about 958 mg sodium bicarbonate USP, about 832 mg citric acid USP and about 312 mg potassium carbonate USP. This powder reacted with the 60 ml water to create effervescence resulting in a bubbling solution of duloxetine with sodium citrate and potassium citrate as principal antacids
[Compound]
Name
one
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
832 mg
Type
reactant
Reaction Step Four
Quantity
312 mg
Type
reactant
Reaction Step Four
Quantity
958 mg
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[C:22]([OH:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([OH:32])=[O:31])([C:26]([OH:28])=[O:27])[OH:25].C(=O)([O-])[O-].[K+:39].[K+].O.C(=O)(O)[O-].[Na+:46]>>[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[C:22]([O-:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([O-:32])=[O:31])([C:26]([O-:28])=[O:27])[OH:25].[Na+:46].[Na+:46].[Na+:46].[C:22]([O-:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([O-:32])=[O:31])([C:26]([O-:28])=[O:27])[OH:25].[K+:39].[K+:39].[K+:39] |f:2.3.4,6.7,9.10.11.12,13.14.15.16|

Inputs

Step One
Name
one
Quantity
20 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Name
Quantity
832 mg
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
312 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
958 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Effervescent Tablets and Granules were prepared
CUSTOM
Type
CUSTOM
Details
to prepare fine powder
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.